molecular formula C8H7BrClN3 B11854230 2-Bromo-4-chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine CAS No. 870135-18-5

2-Bromo-4-chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine

Katalognummer: B11854230
CAS-Nummer: 870135-18-5
Molekulargewicht: 260.52 g/mol
InChI-Schlüssel: ZETOQYXSDRCQEO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4-chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-C]pyridine family This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the imidazo[4,5-C]pyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dichloro-5-bromo-3-methylpyridine with 1,2-diaminoethane in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4-chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Wissenschaftliche Forschungsanwendungen

2-Bromo-4-chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2-Bromo-4-chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-4-chloro-1H-imidazo[4,5-C]pyridine
  • 2-Bromo-4-chloro-1,6-dimethyl-1H-imidazo[4,5-b]pyridine
  • 2-Bromo-4-chloro-1,6-dimethyl-1H-imidazo[4,5-d]pyridine

Uniqueness

2-Bromo-4-chloro-1,6-dimethyl-1H-imidazo[4,5-C]pyridine is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the imidazo[4,5-C]pyridine core. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

CAS-Nummer

870135-18-5

Molekularformel

C8H7BrClN3

Molekulargewicht

260.52 g/mol

IUPAC-Name

2-bromo-4-chloro-1,6-dimethylimidazo[4,5-c]pyridine

InChI

InChI=1S/C8H7BrClN3/c1-4-3-5-6(7(10)11-4)12-8(9)13(5)2/h3H,1-2H3

InChI-Schlüssel

ZETOQYXSDRCQEO-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C(=N1)Cl)N=C(N2C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.